
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN6O and its molecular weight is 404.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
A series of new derivatives related to the compound of interest have been prepared, demonstrating significant antioxidant and antiradical activities. These compounds, synthesized through treatment with selected aldehydes and characterized by various spectral data, highlight the potential of such structures in antioxidant applications (Bekircan et al., 2008).
Anticancer and Anti-inflammatory Agents
Novel arylazothiazole disperse dyes containing selenium, which includes structures related to the chemical of interest, were synthesized and evaluated for their biological activities. These compounds exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against certain cell lines, and antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential use in biomedical applications (Khalifa et al., 2015).
Heterocyclic Compound Synthesis
Research into the reactivity of similar 1,2,4-triazole derivatives in multicomponent reactions has led to the discovery of new synthetic pathways, resulting in compounds with unprecedented structures. These findings offer insights into the versatility of such compounds in the synthesis of heterocyclic compounds with potential application in various fields of chemistry (Sakhno et al., 2011).
Molecular Docking and Biological Screening
A study focused on the synthesis and molecular docking of new compounds related to the chemical of interest revealed their potential as anticancer and antimicrobial agents. These findings, supported by in vitro antibacterial and antifungal activity screenings, suggest the therapeutic potential of these compounds in addressing microbial resistance to pharmaceutical drugs and in the treatment of cancer (Katariya et al., 2021).
Electronic and Spectroscopic Studies
Electronically tuned complexes related to the chemical of interest have been synthesized and characterized, providing insights into their electronic properties through various spectroscopy and cyclic voltammetry techniques. These studies contribute to the understanding of the molecular structures and electronic spectra of such complexes, potentially informing their use in electronic and photonic applications (Anderson et al., 2013).
Mecanismo De Acción
Target of Action
The compound is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . They have been studied for their potential as antileishmanial and antimalarial agents .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific structure and the targets they interact with. For example, some pyrazole derivatives have been found to have antioxidant activity, suggesting they might affect pathways related to oxidative stress .
Result of Action
Based on the known activities of other pyrazole derivatives, it could potentially have effects such as inhibiting the growth of certain parasites .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14(15-7-6-11-23-13-15)25-21(29)19-20(17-9-4-5-12-24-17)28(27-26-19)18-10-3-2-8-16(18)22/h2-14H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYEIIXOZOOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697592.png)
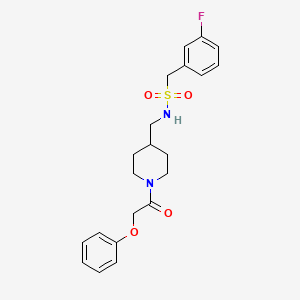
![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2697597.png)


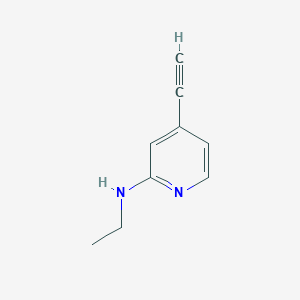
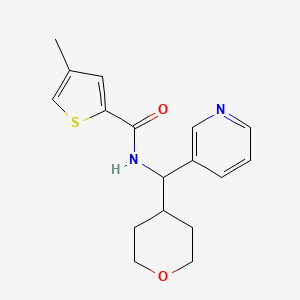
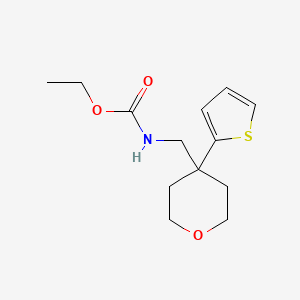
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2697608.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2697609.png)


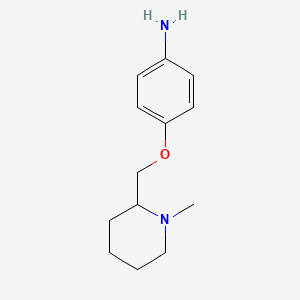
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2697615.png)